N,N-diethyl-1-{2-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}piperidine-3-carboxamide
Description
N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a nitrophenyl group, and a sulfonyl group, making it a versatile molecule for scientific research.
Properties
Molecular Formula |
C28H39N7O5S |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
N,N-diethyl-1-[2-[(E)-[[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]hydrazinylidene]methyl]phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C28H39N7O5S/c1-4-32(5-2)28(36)23-10-8-14-33(21-23)26-11-7-6-9-22(26)20-29-30-25-13-12-24(35(37)38)19-27(25)41(39,40)34-17-15-31(3)16-18-34/h6-7,9,11-13,19-20,23,30H,4-5,8,10,14-18,21H2,1-3H3/b29-20+ |
InChI Key |
LXAMWAHJUVQYSX-ZTKZIYFRSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=CC=CC=C2/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCN(CC4)C |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=CC=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCN(CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE involves multiple steps. One common method includes the reaction of piperidine derivatives with nitrophenyl hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYL-2-(4-PHENYLAMINO-7-METHOXY-QUINAZOLIN-6-YLOXY)ACETAMIDE: A compound with similar structural features and potential biological activities.
N,N-DIETHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE: Another compound with a piperazine ring and potential therapeutic applications.
Uniqueness
N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
